Pentyl 2-methyl-3-(pentyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 2-methyl-3-(pentyloxy)propanoate is an organic ester compound. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentyl 2-methyl-3-(pentyloxy)propanoate can be synthesized through the esterification reaction between 2-methyl-3-(pentyloxy)propanoic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this ester might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 2-methyl-3-(pentyloxy)propanoate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products
Hydrolysis: 2-methyl-3-(pentyloxy)propanoic acid and pentanol.
Reduction: Corresponding alcohols.
Transesterification: New esters with different alkoxy groups.
Wissenschaftliche Forschungsanwendungen
Pentyl 2-methyl-3-(pentyloxy)propanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Pentyl 2-methyl-3-(pentyloxy)propanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of 2-methyl-3-(pentyloxy)propanoic acid and pentanol. These products can then participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl butyrate: Used in fragrances and as a solvent.
Uniqueness
Pentyl 2-methyl-3-(pentyloxy)propanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to simpler esters like ethyl acetate results in different solubility and volatility characteristics, making it suitable for specific applications in fragrances and flavorings .
Eigenschaften
CAS-Nummer |
54286-95-2 |
---|---|
Molekularformel |
C14H28O3 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
pentyl 2-methyl-3-pentoxypropanoate |
InChI |
InChI=1S/C14H28O3/c1-4-6-8-10-16-12-13(3)14(15)17-11-9-7-5-2/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
LJXUIVUHXUAMOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCC(C)C(=O)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.